4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(1,3-thiazol-4-yl)ethyl]butanamide
Overview
Description
4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(1,3-thiazol-4-yl)ethyl]butanamide is a useful research compound. Its molecular formula is C17H27N7OS and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.19977968 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antisecretory Activity and Gastric Ulcer Treatment
Researchers have synthesized compounds with a structure similar to the specified chemical, focusing on their potential to treat gastric ulcers by inhibiting gastric acid secretion. For example, Ueda et al. (1991) synthesized N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, demonstrating significant antisecretory activity against histamine-induced gastric acid secretion in rats. This study suggests the potential of similar compounds in developing treatments for gastric ulcers (Ueda et al., 1991).
Anticancer Properties
Compounds structurally related to the query chemical have been explored for their anticancer potential. Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents. Certain synthesized compounds demonstrated potent anticancer activity, indicating the potential for similar chemicals to be developed as therapeutic agents against cancer (Rehman et al., 2018).
Alzheimer’s Disease Treatment
Another study by Rehman et al. (2018) focused on synthesizing new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease treatment. These compounds were evaluated for their enzyme inhibition activity against acetylcholinesterase, showing promise as new drug candidates for managing Alzheimer's disease symptoms (Rehman et al., 2018).
Serotonin and Dopamine Receptor Antagonism
The exploration of compounds for their potential to act as central nervous system agents has also been a subject of research. Perregaard et al. (1992) synthesized a series of compounds with affinity for dopamine D-2 and serotonin 5-HT2 receptors, finding that some derivatives exhibited central serotonin 5-HT2 receptor antagonism without causing catalepsy. This suggests the utility of similar compounds in developing treatments for psychiatric disorders (Perregaard et al., 1992).
Density and Viscosity of Aqueous Mixtures
Research has also been conducted on the physical properties of compounds similar to the query chemical. Foo et al. (2015) studied the density and viscosity of aqueous mixtures involving N-methyldiethanolamine and piperazine, among other compounds, providing valuable data for applications in chemical processing and synthesis (Foo et al., 2015).
Properties
IUPAC Name |
4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7OS/c1-14-5-9-23(10-6-14)11-16-20-21-22-24(16)8-2-3-17(25)18-7-4-15-12-26-13-19-15/h12-14H,2-11H2,1H3,(H,18,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGIOWNEPMUWRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NN=NN2CCCC(=O)NCCC3=CSC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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